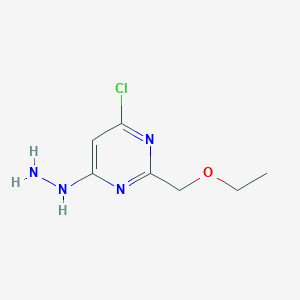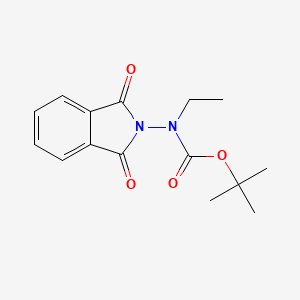
4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Methyl iodide, base (e.g., potassium carbonate)
Conditions: Reflux
Reaction: Alkylation to introduce dimethyl groups at the 4 and 6 positions
Step 3: Benzoylation
Reagents: Benzoyl chloride, base (e.g., pyridine)
Conditions: Room temperature
Reaction: Formation of benzoyl-substituted benzothiazole
Step 4: Formation of Benzamide
Reagents: Benzoyl-substituted benzothiazole, benzoyl chloride, base (e.g., triethylamine)
Reaction: Coupling to form the final product
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques such as crystallization and chromatography to ensure high yield and purity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide typically involves multi-step organic reactions. One common method starts with the preparation of the benzothiazole core. This can be achieved through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions. The resulting benzothiazole is then subjected to further functionalization.
-
Step 1: Synthesis of Benzothiazole Core
Reagents: 2-aminothiophenol, benzaldehyde
Conditions: Acidic medium, reflux
Reaction: Cyclization to form 2-phenylbenzothiazole
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiazole ring, leading to the formation of sulfoxides or sulfones.
Reagents: Hydrogen peroxide, m-chloroperbenzoic acid
Conditions: Mild to moderate temperatures
-
Reduction: Reduction of the benzoyl group can yield the corresponding alcohol.
Reagents: Sodium borohydride, lithium aluminum hydride
Conditions: Room temperature to reflux
-
Substitution: Electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.
Reagents: Halogens, nitrating agents
Conditions: Acidic or basic medium
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Benzyl alcohol derivatives
Substitution: Halogenated or nitrated benzothiazole derivatives
Scientific Research Applications
Chemistry
In chemistry, 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.
Biology
Biologically, this compound has shown potential in various assays. Benzothiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. This specific compound is being investigated for its ability to inhibit certain enzymes and pathways involved in disease progression.
Medicine
In medicinal chemistry, this compound is studied for its potential as a therapeutic agent. Its structure allows it to interact with biological targets such as enzymes and receptors, making it a candidate for drug development.
Industry
Industrially, this compound can be used in the production of advanced materials, including polymers and dyes. Its stability and reactivity make it suitable for various applications in material science.
Mechanism of Action
The mechanism of action of 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide involves its interaction with specific molecular targets. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes. Additionally, the compound can inhibit enzymes by binding to their active sites, preventing substrate access and subsequent reactions.
Comparison with Similar Compounds
Similar Compounds
- 2-Phenylbenzothiazole
- 4,6-Dimethyl-2-phenylbenzothiazole
- N-Benzoylbenzamide
Uniqueness
Compared to similar compounds, 4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide stands out due to its specific substitution pattern, which enhances its biological activity and chemical reactivity. The presence of both benzoyl and dimethyl groups provides a unique combination of steric and electronic effects, making it a versatile compound for various applications.
This detailed overview highlights the significance of this compound in multiple fields, showcasing its potential and versatility
Properties
IUPAC Name |
4-benzoyl-N-(4,6-dimethyl-1,3-benzothiazol-2-yl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18N2O2S/c1-14-12-15(2)20-19(13-14)28-23(24-20)25-22(27)18-10-8-17(9-11-18)21(26)16-6-4-3-5-7-16/h3-13H,1-2H3,(H,24,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZRNWVRMAPWLIF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C2C(=C1)SC(=N2)NC(=O)C3=CC=C(C=C3)C(=O)C4=CC=CC=C4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 4-(4-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]oxy}anilino)-3-cyano-2-oxo-3-butenoate](/img/structure/B2737466.png)
![7-Oxaspiro[3.5]nonan-2-ol](/img/structure/B2737467.png)
![1,3-dimethyl-5-{3-[(1-methyl-1H-imidazol-2-yl)sulfonyl]azetidine-1-carbonyl}-1H-pyrazole](/img/structure/B2737469.png)


![N-{4-[(5-methylpyridin-2-yl)oxy]phenyl}-1-(prop-2-yn-1-yl)piperidine-4-carboxamide](/img/structure/B2737474.png)
![5-(4-ethoxy-3-methoxyphenyl)-4-(furan-2-carbonyl)-3-hydroxy-1-[(pyridin-3-yl)methyl]-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B2737475.png)
![2-{[1-(Cyclopropylmethyl)piperidin-4-yl]methoxy}-3-methylpyridine](/img/structure/B2737476.png)



![2-(8-isobutyl-1,6,7-trimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2737483.png)

